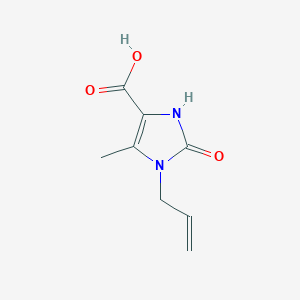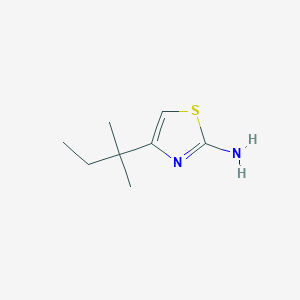
1-Cyclopropyl-3-fluoro-piperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-fluoro-piperidin-4-OL is a synthetic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-fluoro-piperidin-4-OL involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:
Hydrogenation: Using palladium or rhodium catalysts to hydrogenate precursor compounds.
Cyclization: Forming the piperidine ring through cyclization reactions.
Functionalization: Introducing the cyclopropyl and fluoro groups through substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
1-Cyclopropyl-3-fluoro-piperidin-4-OL undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-fluoro-piperidin-4-OL involves its interaction with specific molecular targets. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-3-fluoro-piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-Cyclopropyl-3-chloro-piperidin-4-OL: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclopropyl-3-methyl-piperidin-4-OL: Contains a methyl group instead of fluorine.
1-Cyclopropyl-3-hydroxy-piperidin-4-OL: Features a hydroxyl group instead of fluorine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14FNO |
|---|---|
Molecular Weight |
159.20 g/mol |
IUPAC Name |
1-cyclopropyl-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C8H14FNO/c9-7-5-10(6-1-2-6)4-3-8(7)11/h6-8,11H,1-5H2 |
InChI Key |
SABZUKOENJHHEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(C(C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one](/img/structure/B15255531.png)
![Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate](/img/structure/B15255539.png)








![N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B15255617.png)


